molecular formula C9H10BrNO2 B1335838 2-bromo-N-(3-methoxyphenyl)acetamide CAS No. 29182-94-3

2-bromo-N-(3-methoxyphenyl)acetamide

Cat. No. B1335838
CAS RN: 29182-94-3
M. Wt: 244.08 g/mol
InChI Key: JWGUWIRYYZPGHM-UHFFFAOYSA-N
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Description

“2-bromo-N-(3-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.08 g/mol .


Molecular Structure Analysis

The InChI code for “2-bromo-N-(3-methoxyphenyl)acetamide” is 1S/C9H10BrNO2/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) . The canonical SMILES representation is COC1=CC=CC(=C1)NC(=O)CBr .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-N-(3-methoxyphenyl)acetamide” include a molecular weight of 244.08 g/mol, an exact mass of 242.98949 g/mol, and a monoisotopic mass of 242.98949 g/mol . It has a topological polar surface area of 38.3 Ų, a heavy atom count of 13, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The compound has a complexity of 175 and a covalently-bonded unit count of 1 .

Scientific Research Applications

Synthesis and Pharmacological Assessment

  • Acetamide Derivatives Synthesis : Studies have explored the synthesis of novel acetamide derivatives, including compounds related to 2-bromo-N-(3-methoxyphenyl)acetamide. For instance, N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives have been synthesized and assessed for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents (Rani, Pal, Hegde, & Hashim, 2016).

Green Synthesis Applications

  • Catalytic Hydrogenation in Dye Production : The compound has been used in the green synthesis of important intermediates for azo disperse dyes production. For example, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, a key step in dye synthesis, demonstrates the compound's relevance in eco-friendly chemical processes (Zhang Qun-feng, 2008).

Natural Antioxidants

  • Radical Scavenging Activity : New nitrogen-containing bromophenols, structurally related to 2-bromo-N-(3-methoxyphenyl)acetamide, have been isolated from marine algae. These compounds exhibit significant radical scavenging activity, indicating their potential application as natural antioxidants in food and pharmaceuticals (Li, Li, Gloer, & Wang, 2012).

Protein Tyrosine Phosphatase Inhibition

  • PTP1B Inhibitory Activity : Derivatives of 2-(4-methoxyphenyl) ethyl acetamide have been synthesized and evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), demonstrating potential antidiabetic activity in certain models (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Chemical Reaction Mechanism Studies

  • Radical-Anion Radical Chain Mechanism : Research on 2-Bromo-N,N-dimethyl-2,2-diphenylacetamide and Sodium Methoxide in 2,2-Dimethoxypropane has provided insights into the radical-anion radical chain mechanism, highlighting the compound's role in advancing our understanding of chemical reactions (Simig & Lempert, 1979).

Antimicrobial and Antifungal Research

  • Antimicrobial Profile of Newer Schiff Bases : Newer Schiff bases and Thiazolidinone derivatives, including 2-bromo-acetamide compounds, have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential in antimicrobial applications (Fuloria, Fuloria, & Gupta, 2014).

Safety And Hazards

Safety information for “2-bromo-N-(3-methoxyphenyl)acetamide” includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Relevant Papers

properties

IUPAC Name

2-bromo-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGUWIRYYZPGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392274
Record name 2-bromo-N-(3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3-methoxyphenyl)acetamide

CAS RN

29182-94-3
Record name 2-Bromo-N-(3-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29182-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-N-(3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LA McAllister, KL Turner, S Brand… - The Journal of …, 2006 - ACS Publications
A sulfur HASC (α-hetero-atom substituted carbonyl) linker has been utilized in solid-phase approaches to oxindoles and tetrahydroquinolones. The route to oxindoles employs the first …
Number of citations: 64 pubs.acs.org
E Leung, LI Pilkington, M van Rensburg… - Bioorganic & Medicinal …, 2016 - Elsevier
Seventy nine derivatives of thieno[2,3-b]quinolines, tetrahydrothieno[2,3-b]quinoline, dihydrocyclopenta[b]thieno[3,2-e]pyridine, cyclohepta[b]thieno[3,2-e]pyridine and …
Number of citations: 29 www.sciencedirect.com
JM Hung, HJ Arabshahi, E Leung, J Reynisson… - European journal of …, 2014 - Elsevier
Forty seven thieno[2,3-b]pyridines-2-carboxamides, furo[2,3-b]pyridines-2-carboxamides and tetrahydrothieno[2,3-b]quinolones-2-carboxamides derivatives were synthesized and …
Number of citations: 81 www.sciencedirect.com
F Mathias, Y Kabri, D Brun, N Primas, C Di Giorgio… - Molecules, 2022 - mdpi.com
Human American trypanosomiasis, called Chagas disease, caused by T. cruzi protozoan infection, represents a major public health problem, with about 7000 annual deaths in Latin …
Number of citations: 1 www.mdpi.com

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